2-(benzotriazol-1-yl)-N-[(2,5-dimethoxyphenyl)methylideneamino]acetamide
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Overview
Description
2-(benzotriazol-1-yl)-N-[(2,5-dimethoxyphenyl)methylideneamino]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzotriazol-1-yl)-N-[(2,5-dimethoxyphenyl)methylideneamino]acetamide typically involves the condensation of benzotriazole with an appropriate aldehyde or ketone, followed by the introduction of the dimethoxyphenyl group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction. The process generally includes steps like refluxing and purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction parameters are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(benzotriazol-1-yl)-N-[(2,5-dimethoxyphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions vary depending on the desired reaction, with temperature, pressure, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(benzotriazol-1-yl)-N-[(2,5-dimethoxyphenyl)methylideneamino]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzotriazol-1-yl)-N-[(2,5-dimethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety is known to interact with metal ions, which can influence the compound’s activity. The dimethoxyphenyl group may enhance its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzotriazol-1-yl)-acetic acid (5-bromo-2-methoxy-benzylidene)-hydrazide
- 2-(benzotriazol-1-yl)-acetic acid (2-bromo-benzylidene)-hydrazide
- 2-(benzotriazol-1-yl)-acetic acid (2-chloro-benzylidene)-hydrazide
Uniqueness
Compared to similar compounds, 2-(benzotriazol-1-yl)-N-[(2,5-dimethoxyphenyl)methylideneamino]acetamide stands out due to its unique combination of the benzotriazole and dimethoxyphenyl groups
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(2,5-dimethoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-24-13-7-8-16(25-2)12(9-13)10-18-20-17(23)11-22-15-6-4-3-5-14(15)19-21-22/h3-10H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQGWWDRIOALRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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